molecular formula C10H11NO2 B154935 4-Phenylmorpholin-3-one CAS No. 29518-11-4

4-Phenylmorpholin-3-one

Cat. No.: B154935
CAS No.: 29518-11-4
M. Wt: 177.2 g/mol
InChI Key: SIWXCJHUZAEIAE-UHFFFAOYSA-N
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Description

4-Phenylmorpholin-3-one is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is a morpholine derivative characterized by the presence of a phenyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

4-Phenylmorpholin-3-one is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Safety and Hazards

The safety information for 4-Phenylmorpholin-3-one includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 4-Phenylmorpholin-3-one could involve its use in the synthesis of other organic compounds. For example, it is used as a key intermediate in the synthesis of rivaroxaban , a novel anticoagulant used for the prevention of venous thromboembolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Phenylmorpholin-3-one involves the reaction of 2-anilinoethanol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in isopropyl alcohol at elevated temperatures . The general reaction scheme is as follows:

  • Dissolve 2-anilinoethanol in isopropyl alcohol and heat to 40°C.
  • Add chloroacetyl chloride dropwise while maintaining the pH around 7-8 using sodium hydroxide.
  • The reaction mixture is then stirred for a specified period to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Phenylmorpholin-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, particularly kinases involved in cell cycle regulation and cytokinesis. This inhibition can lead to various biological effects, including the potential to halt the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylmorpholine: Similar structure but lacks the carbonyl group at the third position.

    3-Morpholinone: Lacks the phenyl group attached to the nitrogen atom.

    4-(4-Aminophenyl)morpholin-3-one: Contains an amino group on the phenyl ring.

Uniqueness

4-Phenylmorpholin-3-one is unique due to the presence of both a phenyl group and a carbonyl group within the morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWXCJHUZAEIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408926
Record name 4-phenylmorpholin-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29518-11-4
Record name 4-Phenyl-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29518-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylmorpholin-3-ON
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Record name 4-phenylmorpholin-3-one
Source EPA DSSTox
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Record name 4-phenylmorpholin-3-one
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Synthesis routes and methods I

Procedure details

A 250-mL flask was charged with 2-anilinoethanol (9.17 ml, 73.2 mmol), 9 mL dry EtOH, an overhead stirrer, a calibrated pH probe, and 27 mL water. An addition funnel was charged with 10 N sodium hydroxide solution (45.4 ml, 454 mmol). The solution was heated to 41° C., and treated with chloracetyl chloride (17.5 ml, 220 mmol) via a syringe pump over 1 h. The sodium hydroxide solution was simultaneously added to the stirring solution so that the pH was maintained between 12 and 12.5. After the addition was complete, the solution was cooled to 0° C. and stirred for 1 h. The solids were collected and washed with water (2×60 mL cold water). The solids were dried at 50° C. at 0.2 mm Hg for 36 h to afford 4-phenylmorpholin-3-one (8.10 g, 62.5% yield). 1H NMR (400 MHz, CHLOROFORM-d) 3.75-3.80 (m, 2 H) 4.02-4.06 (m, 2 H) 4.35 (s, 2 H) 7.27-7.36 (m, 3 H) 7.39-7.46 (m, 2 H). 13C NMR (101 MHz, CHLOROFORM-d) 49.69 (s, 1 C) 64.14 (s, 1 C) 68.57 (s, 1 C) 125.48 (s, 2 C) 127.15 (s, 1 C) 129.30 (s, 2 C) 141.31 (s, 1 C) 166.59 (s, 1 C).
Quantity
9.17 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
45.4 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 26-liter tank, 1.65 kg (12.0 mol) of 2-anilinoethanol are dissolved at room temperature in 1.53 l of ethanol and subsequently admixed with 4.58 l of water with stirring. The solution is heated to 38° C. 4.07 kg (3.0 equivalents) of chloroacetyl chloride and 6.60 kg of 45% sodium hydroxide solution (6.2 equivalents) are then added simultaneously at an internal temperature of 38 to 43° C. within 60 to 80 minutes, so that the pH is kept between 12 and 12.5. The mixture is stirred at a pH of 12 to 12.5 for 10 minutes, then cooled to 2° C. and stirred at this temperature for 30 minutes. The precipitated product is filtered off and washed twice with 3.3 kg each time of demineralized water at 2° C. The moist product is dried to constant mass at 50° C. under reduced pressure.
Quantity
1.65 kg
Type
reactant
Reaction Step One
Quantity
1.53 L
Type
solvent
Reaction Step One
Name
Quantity
4.58 L
Type
reactant
Reaction Step Two
Quantity
4.07 kg
Type
reactant
Reaction Step Three
Quantity
6.6 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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